3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide
Overview
Description
A 784168 is a synthetic and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This compound is known for its high purity and biological activity, making it a valuable tool in scientific research. A 784168 inhibits human TRPV1 activation by capsaicin, a compound found in chili peppers, with an IC50 of 25 nM . It has been shown to produce inhibition in various cell lines, including 1321N1 astrocytoma cells and HEK 293 cells .
Mechanism of Action
Target of Action
The primary target of A-784168 is the vanilloid receptor type 1 (TRPV1) . TRPV1 is a ligand-gated nonselective cation channel that plays a crucial role in integrating various pain stimuli, including endogenous lipids, capsaicin, heat, and low pH .
Mode of Action
A-784168 acts as a potent antagonist of the TRPV1 receptor . It inhibits the activation of TRPV1 by various stimuli, thereby reducing the perception of pain .
Biochemical Pathways
The inhibition of TRPV1 by A-784168 affects the pain signaling pathway . By blocking the TRPV1 receptor, A-784168 prevents the transmission of pain signals, leading to an analgesic effect .
Pharmacokinetics
A-784168 is orally active and has good CNS penetration . .
Result of Action
The molecular and cellular effects of A-784168’s action primarily involve the reduction of pain perception . By inhibiting the TRPV1 receptor, A-784168 prevents the transmission of pain signals, leading to an analgesic effect .
Biochemical Analysis
Biochemical Properties
A 784168 interacts with the TRPV1 channel, a ligand-gated nonselective cation channel that plays a key role in the perception of pain . It inhibits the activation of TRPV1 by various stimuli, including capsaicin and mildly acidic conditions . The compound has been shown to be selective for TRPV1 over a panel of 74 neurotransmitter receptors, ion channels, and other TRP channels .
Cellular Effects
A 784168 has been shown to inhibit capsaicin-induced activation of TRPV1 in 1321N1 astrocytoma cells expressing TRPV1 . It also inhibits TRPV1 activation induced by mildly acidic conditions, N-arachidonoyl dopamine (NADA), or anandamide in HEK293 cells . These effects suggest that A 784168 can influence cell function by modulating the activity of TRPV1, which is involved in various cellular processes including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of A 784168 involves its binding to the TRPV1 channel and inhibiting its activation . This inhibition prevents the influx of cations into the cell, which is a key step in the signaling pathways mediated by TRPV1 . By inhibiting TRPV1 activation, A 784168 can modulate various cellular processes, including changes in gene expression .
Dosage Effects in Animal Models
In animal models, A 784168 has been shown to reduce capsaicin-induced acute pain and chronic inflammatory thermal hyperalgesia . The potency of A 784168 in these models was found to be dose-dependent
Metabolic Pathways
Given its role as a TRPV1 antagonist, it is likely that A 784168 interacts with enzymes and cofactors involved in the signaling pathways mediated by TRPV1
Transport and Distribution
Given its ability to penetrate the CNS , it is likely that A 784168 can be transported across the blood-brain barrier
Subcellular Localization
Given its role as a TRPV1 antagonist, it is likely that A 784168 localizes to the cell membrane where TRPV1 channels are located
Preparation Methods
The synthetic route typically includes the use of reagents such as trifluoromethylpyridine and trifluoromethylsulfonylphenyl . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve consistent quality and efficiency .
Chemical Reactions Analysis
A 784168 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of A 784168 can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
A 784168 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the TRPV1 channel and its role in various physiological processes . In biology, A 784168 is used to investigate the mechanisms of pain and inflammation, as TRPV1 is a key integrator of pain stimuli . In medicine, this compound has potential therapeutic applications in the treatment of pain and inflammatory conditions . Additionally, A 784168 is used in industry for the development of new drugs and therapeutic agents targeting the TRPV1 channel .
Comparison with Similar Compounds
A 784168 is unique in its high potency and selectivity for the TRPV1 channel. Similar compounds include A 795614, which also inhibits the TRPV1 channel but has different pharmacokinetic properties . A 795614 has poor central nervous system penetration compared to A 784168, making it less effective in certain pain models . Other similar compounds include various TRPV1 antagonists that differ in their chemical structure, potency, and selectivity . The uniqueness of A 784168 lies in its high potency, good central nervous system penetration, and broad-spectrum analgesic effects .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethylsulfonyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F6N3O3S/c20-18(21,22)15-2-1-9-26-16(15)28-10-7-12(8-11-28)17(29)27-13-3-5-14(6-4-13)32(30,31)19(23,24)25/h1-7,9H,8,10-11H2,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUAWRFBHRAFBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)C3=C(C=CC=N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F6N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824982-41-4 | |
Record name | A-784168 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824982414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-784168 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB160J37HD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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